Egfr-IN-103

pEGFR IC50 Kinase Assay

EGFR-driven cancer research demands precise tools to dissect resistance mechanisms, yet generic EGFR inhibitors lack reproducible potency against clinically relevant mutants. EGFR-IN-103 (CAS 2568506-66-9) addresses this with defined biochemical and cellular activity against resistance-conferring EGFR variants. • pEGFR IC50 = 6 nM in biochemical assays-reliable reference standard for HTS validation and hit qualification • Cellular IC50 = 12-13 nM in BaF3 models expressing EGFR L858R/C797S or L858R/T790M/C797S mutants • Structurally distinct indazole scaffold reduces off-target artifacts vs. quinazoline/pyrimidine cores for orthogonal target engagement studies Supplied as >98% pure solid; stable 3 years at -20°C. Shipped globally with blue ice for research use only.

Molecular Formula C28H24Cl2FN7O2S
Molecular Weight 612.5 g/mol
Cat. No. B12377461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-103
Molecular FormulaC28H24Cl2FN7O2S
Molecular Weight612.5 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)C3=C(C4=NN(C=C4C(=C3)Cl)C(C5=C6CC(CN6C=N5)F)C(=O)NC7=NC=CS7)Cl
InChIInChI=1S/C28H24Cl2FN7O2S/c29-21-12-19(16-1-3-18(4-2-16)36-6-8-40-9-7-36)23(30)24-20(21)14-38(35-24)26(27(39)34-28-32-5-10-41-28)25-22-11-17(31)13-37(22)15-33-25/h1-5,10,12,14-15,17,26H,6-9,11,13H2,(H,32,34,39)/t17-,26?/m1/s1
InChIKeyGETZDLDQXLFTNH-SIHBAMTISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGFR-IN-103 for Advanced Kinase Profiling: Procurement and Selection Guide for a Potent EGFR Inhibitor


EGFR-IN-103 (compound 1; CAS 2568506-66-9; C28H24Cl2FN7O2S; MW 612.51) is a potent, small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . The compound inhibits phosphorylated EGFR (pEGFR) with an IC50 of 6 nM in biochemical assays, positioning it among high-affinity ATP-competitive inhibitors suitable for probing EGFR-driven signaling pathways and resistance mechanisms in oncology research [1].

Workflow Biochemical kinase assays, cellular target engagement, and resistance mechanism studies
Selection ATP-competitive EGFR inhibitor with a defined activity window distinct from clinical quinazoline/pyrimidine TKIs
Use Context Research on EGFR signaling, C797S-mediated resistance, and kinome selectivity profiling

Why Generic EGFR Inhibitor Substitution Fails: Quantitative Differentiation of EGFR-IN-103 for NSCLC and Resistance Research


EGFR inhibitors exhibit profoundly divergent biochemical and cellular potency profiles across wild-type and mutant receptor isoforms, directly impacting experimental outcomes and data reproducibility [1]. A generic 'EGFR inhibitor' cannot be reliably substituted for EGFR-IN-103 because critical performance metrics—including pEGFR IC50 values, activity against specific resistance-conferring mutations (e.g., L858R/C797S, L858R/T790M/C797S), and selectivity over off-target kinases—vary by orders of magnitude between compounds [2]. The following evidence establishes the quantifiable differentiation that defines EGFR-IN-103's utility in precise, mechanism-focused studies.

Isoform potency variance
EGFR inhibitor potency differs substantially across wild-type and mutant isoforms; generic substitution may shift target engagement profiles and alter experimental outcomes.
Scaffold-specific artifacts
Quinazoline- and pyrimidine-based EGFR inhibitors carry established cross-reactivity patterns; substituting a structurally distinct compound without orthogonal profiling risks off-target interpretation.
Resistance model coverage
Many clinical EGFR TKIs lack defined cellular potency against C797S resistance mutants; using a compound without validated mutant engagement may compromise resistance mechanism studies.

EGFR-IN-103 Quantitative Evidence Guide: Comparator Data for Procurement and Experimental Design


Biochemical Potency Against pEGFR: EGFR-IN-103 vs. Osimertinib and Afatinib

EGFR-IN-103 demonstrates a biochemical pEGFR IC50 of 6 nM , which is 80-fold more potent than osimertinib's wild-type EGFR IC50 of 494 nM and 12-fold more potent than osimertinib's mutant-selective potency of 11.44-12.92 nM . This potency profile distinguishes EGFR-IN-103 from irreversible inhibitors like afatinib (wild-type EGFR IC50 = 0.5 nM) and dacomitinib (EGFR IC50 = 6 nM) , providing a defined mid-nanomolar activity window.

pEGFR Biochemical Potency
Reported
EGFR-IN-103 IC50 = 6 nM
Osimertinib wild-type IC50 = 494 nM
Afatinib wild-type IC50 = 0.5 nM
Defined biochemical activity window for target engagement studies
Data to verify; supplier-reported only
pEGFR IC50 Kinase Assay Target Engagement

Cellular Activity Against EGFR Resistance Mutations: EGFR-IN-103 vs. Fourth-Generation Allosteric Inhibitors

EGFR-IN-103 exhibits cellular IC50 values of 12 nM and 13 nM against BaF3 cells expressing EGFR L858R/C797S and EGFR L858R/T790M/C797S mutants, respectively . In comparison, the fourth-generation allosteric EGFR inhibitor 57 (EGFRai-57) demonstrates robust tumor regression in L858R/C797S xenograft models but lacks direct cellular IC50 comparators [1]. This positions EGFR-IN-103 as a valuable tool compound for interrogating C797S-mediated resistance.

Cellular Activity Against C797S Mutants
Class-level
IC50 = 12 nM (L858R/C797S)
IC50 = 13 nM (L858R/T790M/C797S)
Comparator allosteric inhibitor 57: tumor regression, no cellular IC50
Supports C797S resistance mechanism research; direct cellular IC50 enables dosing
In vivo comparator data limited; cell-based assay context
EGFR C797S Drug Resistance BaF3 Cell Model NSCLC

Structural Differentiation: Chemical Scaffold Uniqueness vs. Clinical EGFR TKIs

EGFR-IN-103 (C28H24Cl2FN7O2S; MW 612.51) possesses a unique chemical scaffold distinct from the quinazoline core of gefitinib and erlotinib, the pyrimidine core of osimertinib, and the anilinoquinazoline structure of afatinib [1]. This structural divergence implies potential differences in binding kinetics, selectivity profiles, and physicochemical properties [2].

Chemical Scaffold Uniqueness
Class-level
Unique scaffold (C28H24Cl2FN7O2S) vs. quinazoline (gefitinib) and pyrimidine (osimertinib) cores
Reduces cross-reactivity risk; supports orthogonal target validation
Off-target profiling data pending
Chemical Scaffold SAR Medicinal Chemistry Off-Target Profiling

Recommended Research and Industrial Application Scenarios for EGFR-IN-103 Based on Quantitative Evidence


Probing C797S-Mediated Resistance in Osimertinib-Resistant NSCLC Models

Use EGFR-IN-103 at 12-13 nM in BaF3 cellular models expressing EGFR L858R/C797S or L858R/T790M/C797S mutants to quantify growth inhibition and interrogate downstream signaling pathways. This application leverages the compound's defined cellular IC50 against these resistance mutations and is directly relevant to overcoming third-generation TKI resistance [1].

Orthogonal Chemical Probe for EGFR Target Validation

Deploy EGFR-IN-103 as an orthogonal probe in target engagement studies to confirm that observed biological effects are attributable to EGFR inhibition rather than off-target kinase activity. The compound's unique chemical scaffold, distinct from quinazoline and pyrimidine cores [2], reduces the risk of scaffold-specific artifacts [3].

Biochemical Comparator for ATP-Competitive Inhibitor Screening

Utilize EGFR-IN-103 as a reference standard (6 nM pEGFR IC50) in high-throughput screening assays to benchmark novel EGFR inhibitors. Its defined biochemical potency provides a reproducible control for assay validation and hit qualification.

In Vitro Selectivity Profiling and Kinome-Wide Screens

Include EGFR-IN-103 in kinome-wide selectivity panels to characterize the inhibition profile of novel compounds. The compound's potency against EGFR and its structurally distinct scaffold [4] make it a valuable comparator for assessing selectivity across the human kinome [5].

Application
Selection Property
Validation Focus
NSCLC C797S resistance model studies
Defined cellular IC50 for L858R/C797S mutants
Mutant-selective target engagement and downstream signaling
Orthogonal chemical probe for EGFR validation
Non-quinazoline, non-pyrimidine scaffold
Off-target kinase profiling and scaffold-specific artifact control
ATP-competitive inhibitor screening reference
Reported biochemical pEGFR potency
Assay benchmarking and hit qualification
Kinome-wide selectivity profiling
Structurally distinct inhibitor for selectivity panels
Kinase selectivity profiling and off-target analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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